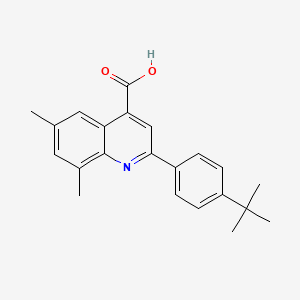
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (hereafter referred to as “2-TBQ-4-COOH”) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a quinoline derivative, which is a class of heterocyclic compounds that are composed of a six-membered aromatic ring system. 2-TBQ-4-COOH has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
2-TBQ-4-COOH has been studied for its potential applications in a variety of scientific research fields. It has been studied for its potential use as an antioxidant and anti-inflammatory compound, as well as for its potential use in the treatment of certain types of cancer. Additionally, it has been studied for its potential use in the development of new drugs, as well as for its potential use in the development of new materials for use in medical devices.
Wirkmechanismus
2-TBQ-4-COOH has been studied for its potential mechanism of action. It has been demonstrated to be a potent antioxidant and anti-inflammatory compound, which suggests that it may act as a free radical scavenger. Additionally, it has been demonstrated to have an inhibitory effect on certain types of cancer cells, which suggests that it may act as an anti-cancer agent.
Biochemical and Physiological Effects
2-TBQ-4-COOH has been studied for its potential biochemical and physiological effects. It has been demonstrated to have a potent antioxidant effect, which suggests that it may be useful in the prevention of oxidative damage to cells. Additionally, it has been demonstrated to have an anti-inflammatory effect, which suggests that it may be useful in the treatment of certain types of inflammation. Additionally, it has been demonstrated to have an inhibitory effect on certain types of cancer cells, which suggests that it may be useful in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-TBQ-4-COOH has both advantages and limitations for use in laboratory experiments. One advantage of using 2-TBQ-4-COOH in laboratory experiments is that it is relatively cost-effective and easy to synthesize. Additionally, it is a relatively non-toxic compound, which makes it safe to handle in laboratory settings. One limitation of using 2-TBQ-4-COOH in laboratory experiments is that it is not a very potent compound, which means that it may not be as effective as other compounds in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-TBQ-4-COOH in scientific research. One potential future direction is to further explore its potential use as an antioxidant and anti-inflammatory compound. Additionally, further research could be done to explore its potential use in the development of new drugs and materials for use in medical devices. Finally, further research could be done to explore its potential use in the treatment of certain types of cancer.
Synthesemethoden
2-TBQ-4-COOH can be synthesized through a two-step process. The first step involves the reaction of 4-tert-butylphenol and 4-chlorobenzoyl chloride in aqueous sodium hydroxide to form 4-tert-butylphenyl 4-chlorobenzoylate. The second step involves the reaction of this intermediate with dimethyl sulfate in the presence of sodium hydroxide to yield 2-TBQ-4-COOH. This method of synthesis has been demonstrated to be efficient and cost-effective.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-13-10-14(2)20-17(11-13)18(21(24)25)12-19(23-20)15-6-8-16(9-7-15)22(3,4)5/h6-12H,1-5H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDVWLBSLJOYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

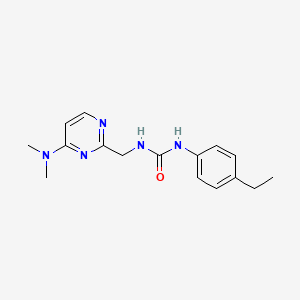

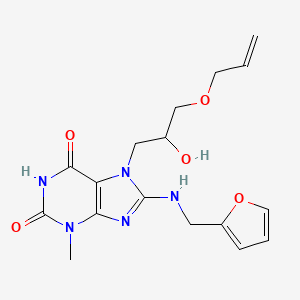
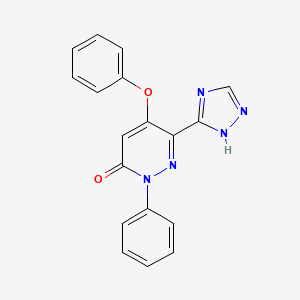
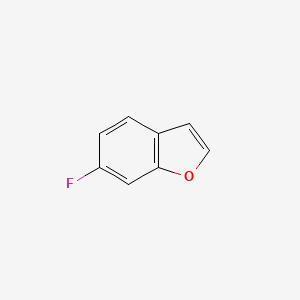
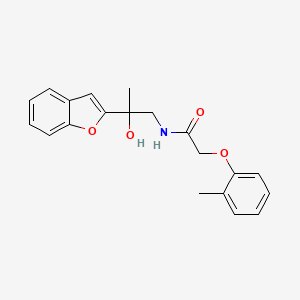
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2850053.png)
![N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850057.png)
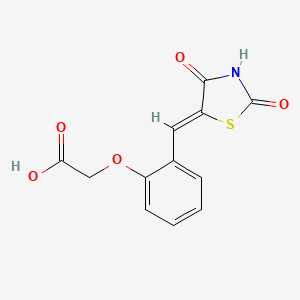
![8-(Difluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B2850061.png)
![(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2850064.png)
![5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2850066.png)

![N-(3,4-Difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide](/img/structure/B2850068.png)